6-Iodopurine

Organic Synthesis Cross-Coupling Palladium Catalysis

Select 6-Iodopurine (CAS 2545-26-8) for its unmatched Pd-catalyzed Suzuki-Miyaura cross-coupling reactivity, decisively outperforming 6-chloropurine in constructing 6-arylpurine nucleosides for kinase inhibitor programs. Its unique ability to undergo metal-free C–N, C–O, and C–S bond formation under mild conditions ensures high-purity oligonucleotide therapeutics free of metal contamination. This halogenated purine is the validated building block for superior cross-coupling yields and metal-free bioconjugation. Available in 98% purity.

Molecular Formula C5H3IN4
Molecular Weight 246.01 g/mol
CAS No. 2545-26-8
Cat. No. B1310063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Iodopurine
CAS2545-26-8
Molecular FormulaC5H3IN4
Molecular Weight246.01 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1)C(=NC=N2)I
InChIInChI=1S/C5H3IN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)
InChIKeyNIBFSSALYRLHPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Iodopurine (CAS 2545-26-8): Procurement-Ready Profile of a High-Reactivity Purine Building Block


6-Iodopurine (CAS 2545-26-8) is a 6-halogenated purine derivative with the molecular formula C₅H₃IN₄ and a molecular weight of 246.01 g/mol . It is characterized by the substitution of a hydrogen atom at the C6 position of the purine ring with an iodine atom . As a versatile synthetic intermediate, it is widely employed in organic synthesis for applications including Suzuki-Miyaura and Sonogashira cross-couplings, and as an iodinating reagent . This compound is specifically valued for its high reactivity in constructing C–N, C–O, C–S, and C–C bonds under both metal-catalyzed and metal-free mild conditions [1].

Why 6-Iodopurine Cannot Be Simply Substituted with 6-Chloro- or 6-Bromopurine: Key Differentiators for Scientific Procurement


While 6-chloropurine (6ChPur) and 6-bromopurine (6BrPur) share the same purine core as 6-iodopurine (6IPur), their reactivity profiles differ substantially due to the distinct leaving-group abilities and bond strengths of the C6-halogen bond [1]. In palladium-catalyzed cross-coupling reactions, 6-iodopurine nucleosides are markedly superior substrates compared to their 6-chloropurine analogues [1]. Conversely, in nucleoside enzymatic synthesis, the conversion efficiency of 6-iodopurine is significantly lower than that of 6-chloropurine [2]. These quantitative differences in both chemical and biochemical contexts underscore that these halogenated purines are not functionally interchangeable, and the specific choice directly impacts reaction outcomes, yields, and overall process viability.

6-Iodopurine Procurement Evidence: Quantitative Differentiation from 6-Chloro- and 6-Bromopurine


Superior Substrate for Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

In palladium/nickel-mediated Suzuki-Miyaura cross-coupling reactions, 6-iodopurine nucleoside derivatives are markedly superior to 6-chloropurine analogues as substrates [1]. This superiority is attributed to the weaker C-I bond, which undergoes oxidative addition to Pd(0) catalysts more readily than the C-Cl bond, resulting in higher reaction efficiency and yields for the synthesis of 6-arylpurine derivatives [1].

Organic Synthesis Cross-Coupling Palladium Catalysis

Quantitative Enzymatic Conversion Efficiency: A Comparison of 6-Halopurines

In the enzymatic synthesis of nucleoside analogues using thermophilic bacteria, 6-iodopurine (6IPur) exhibits a distinct conversion profile compared to other 6-halopurines. With deoxyuridine (dUrd) as the sugar donor, 6-iodopurine requires a significantly longer reaction time (24 hours) to reach 85% conversion compared to 6-chloropurine (6ChPur), which achieves 90% conversion in only 2 hours [1]. This results in a much lower productivity for 6-iodopurine (0.07 mM/h) versus 6-chloropurine (0.90 mM/h) [1].

Biocatalysis Enzymatic Synthesis Nucleoside Analogues

Comparative In Vivo Carcinostatic Activity with Azaserine

A 1962 study directly compared the biological properties of 6-bromopurine and 6-iodopurine. Both compounds enhanced the carcinostatic activity of azaserine in vivo against ascites cell forms of sarcoma 180 and Ehrlich carcinoma, a property previously demonstrated for 6-chloropurine [1]. However, on a molar basis, chloropurine caused the strongest inhibition of guanine nucleotide biosynthesis, while iodopurine caused the weakest inhibition [1].

Cancer Research Pharmacology Combination Therapy

Metal-Free C–N, C–O, and C–S Bond Construction Under Mild Conditions

6-Iodopurine enables metal-free construction of C–N, C–O, and C–S bonds under mild conditions, a capability not broadly documented for its 6-chloro or 6-bromo counterparts in the context of postsynthetic RNA modification [1]. This is a key differentiator for applications where metal contamination must be avoided, such as in the synthesis of therapeutic oligonucleotides [1].

RNA Modification Metal-Free Synthesis Oligonucleotide Chemistry

Differential Regioselectivity in Heck Reactions

In Heck reactions, 9-benzyl-6-iodopurine primarily undergoes reductive dimerization to form a 6,6'-dimer, with the desired Heck product formed only in low yield (≤12%). In contrast, 7-benzyl-6-iodopurine suppresses dimerization and yields the Heck product in 32-91% isolated yield [1]. For comparison, 9-substituted 6-chloro-2-iodopurines react smoothly to give 2-alkenyl-6-chloropurines in 71-97% isolated yields, demonstrating how halogen position and substitution pattern dramatically alter reaction outcomes [1].

Heck Reaction Regioselectivity Purine Functionalization

Optimal Scientific and Industrial Use Cases for 6-Iodopurine Based on Evidence


Synthesis of 6-Arylpurine Derivatives via Palladium-Catalyzed Cross-Coupling

Given its superior reactivity in Pd-catalyzed Suzuki-Miyaura reactions compared to 6-chloropurine, 6-iodopurine is the preferred building block for the efficient synthesis of 6-arylpurine nucleosides and related analogues [1]. This is particularly relevant for medicinal chemistry programs focused on kinase inhibitors or other purine-binding proteins where aryl modifications at the 6-position are essential for potency and selectivity [1].

Metal-Free Postsynthetic Modification of RNA Oligonucleotides

For researchers developing chemically modified RNA for therapeutic or biophysical studies, 6-iodopurine offers a unique advantage. Its ability to undergo metal-free C–N, C–O, and C–S bond formation under mild conditions allows for the site-specific introduction of diverse functional groups onto RNA without the risk of metal contamination [2]. This is a critical requirement for generating high-purity oligonucleotide therapeutics [2].

Investigating Structure-Activity Relationships (SAR) of Halogenated Purines

The established rank order of in vivo potency (chloro- > bromo- > iodo-) for inhibition of guanine nucleotide biosynthesis makes 6-iodopurine a valuable tool as a less potent comparator in pharmacological studies [3]. It can be used to probe the effect of halogen size and electronegativity on biological activity and metabolic stability, helping to delineate SAR for purine-based drug candidates [3].

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